molecular formula C6H6O2S B12366903 S-(2-Furanylmethyl) methanethioate-d2

S-(2-Furanylmethyl) methanethioate-d2

Cat. No.: B12366903
M. Wt: 144.19 g/mol
InChI Key: GFAOAYJTEVHTLA-APZFVMQVSA-N
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Description

S-(2-Furanylmethyl) methanethioate-d2: is a deuterated analog of S-(2-Furanylmethyl) methanethioate. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Industrial Production Methods: Industrial production methods for S-(2-Furanylmethyl) methanethioate-d2 are not well-documented. Typically, the production of deuterated compounds involves specialized facilities equipped to handle deuterium gas and other deuterated reagents. The process may include multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(2-Furanylmethyl) methanethioate-d2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(2-Furanylmethyl) methanethioate-d2 has several scientific research applications, including:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of the parent compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-Furanylmethyl) methanethioate-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its distribution and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .

Comparison with Similar Compounds

Uniqueness: S-(2-Furanylmethyl) methanethioate-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of the parent compound in various systems .

Properties

Molecular Formula

C6H6O2S

Molecular Weight

144.19 g/mol

IUPAC Name

S-[dideuterio(furan-2-yl)methyl] methanethioate

InChI

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2

InChI Key

GFAOAYJTEVHTLA-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC=CO1)SC=O

Canonical SMILES

C1=COC(=C1)CSC=O

Origin of Product

United States

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